molecular formula C26H33NO4 B12212378 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12212378
M. Wt: 423.5 g/mol
InChI Key: YIIBVRURVMEOPF-CFRMEGHHSA-N
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Description

The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.

    Attachment of the Ethoxybenzylidene Group: This is usually done through condensation reactions.

    Incorporation of the Bis(2-methylpropyl)amino Group: This step involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ethoxybenzylidene group can be reduced to an ethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an ethyl-substituted benzofuran.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Properties

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H33NO4/c1-6-30-23-10-8-7-9-19(23)13-24-25(29)20-11-12-22(28)21(26(20)31-24)16-27(14-17(2)3)15-18(4)5/h7-13,17-18,28H,6,14-16H2,1-5H3/b24-13-

InChI Key

YIIBVRURVMEOPF-CFRMEGHHSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CC(C)C)CC(C)C

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CC(C)C)CC(C)C

Origin of Product

United States

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